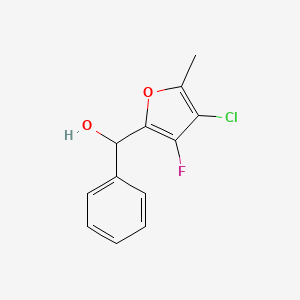
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10ClFO2. This compound is characterized by the presence of a furan ring substituted with chloro, fluoro, and methyl groups, as well as a phenyl group attached to a methanol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is constructed through cyclization reactions.
Substitution reactions: Introduction of chloro, fluoro, and methyl groups onto the furan ring using appropriate reagents and catalysts.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction where the phenyl group is introduced.
Reduction to methanol: The final step involves the reduction of the intermediate compound to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-fluorophenyl)(5-methylfuran-2-yl)methanol
- (4-Chloro-3-fluoro-5-methylphenyl)(furan-2-yl)methanol
- (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)ethanol
Uniqueness
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the furan ring and the presence of both chloro and fluoro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H10ClFO2 |
|---|---|
Molecular Weight |
240.66 g/mol |
IUPAC Name |
(4-chloro-3-fluoro-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClFO2/c1-7-9(13)10(14)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |
InChI Key |
WKZYMQHXFZANOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


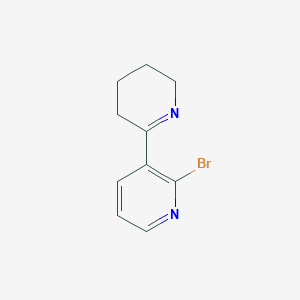


![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
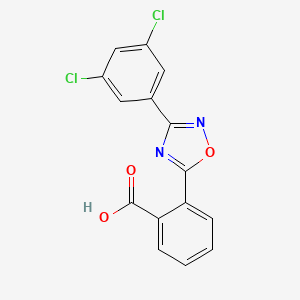
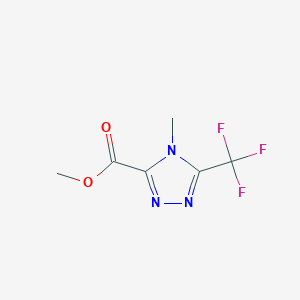
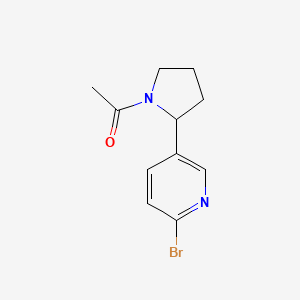

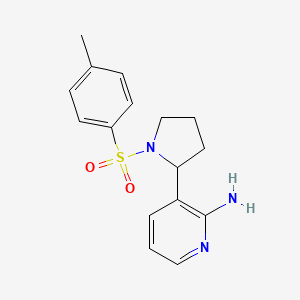

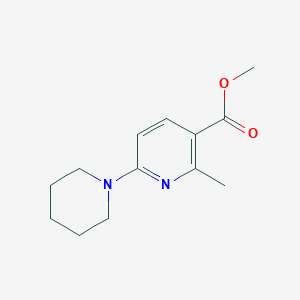


![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
